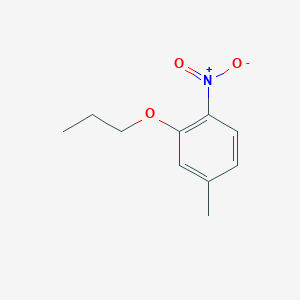

3-Propoxy-4-nitrotoluene

描述

Contextualization within Aromatic Ethers, Nitroaromatics, and Toluenes in Organic Chemistry

3-Propoxy-4-nitrotoluene is a substituted toluene (B28343) molecule, which means it is a derivative of benzene (B151609) with a methyl group attached to the ring. chem960.com Specifically, it is a mono-substituted derivative of toluene, featuring two additional functional groups on the aromatic ring: a propoxy group (-O-CH₂CH₂CH₃) and a nitro group (-NO₂).

Aromatic Ethers: The presence of the propoxy group classifies the compound as an aromatic ether. evitachem.comd-nb.info Aromatic ethers are characterized by an ether linkage (R-O-R') where at least one of the 'R' groups is an aromatic ring. d-nb.info This functional group influences the molecule's solubility, boiling point, and stability. evitachem.com The oxygen atom's lone pair electrons can conjugate with the aromatic ring, affecting its reactivity. d-nb.infowikipedia.org

Nitroaromatics: The nitro group (-NO₂) is a strong electron-withdrawing group. byjus.comlibretexts.org Its presence significantly deactivates the aromatic ring towards electrophilic substitution reactions but facilitates nucleophilic aromatic substitution. libretexts.org Nitroaromatic compounds are a cornerstone of industrial chemistry, used in the synthesis of dyes, polymers, and pharmaceuticals. masterorganicchemistry.comresearchgate.net

Toluenes: The foundational toluene structure (methylbenzene) provides the carbon skeleton. nih.gov The methyl group is weakly activating and directs incoming electrophiles to the ortho and para positions. chem960.com However, in this compound, the directing effects are determined by the interplay between the three substituents.

Rationale for Dedicated Academic Research on this compound

For example, the reduction of the nitro group would yield 3-propoxy-4-aminotoluene, an aromatic amine. Aromatic amines are vital building blocks for pharmaceuticals and dyes. chemicalbook.com The specific propoxy group, as compared to the more common methoxy (B1213986) or ethoxy groups, could impart unique solubility or lipophilicity characteristics to its derivatives, potentially influencing their biological activity or material properties. Research would be necessary to explore whether these structural modifications offer any advantages over existing compounds.

Historical Overview of Related Compound Classes and Early Synthetic Endeavors

The study of the compound classes to which this compound belongs has a rich history.

Nitroaromatics: The history of synthetic nitroaromatic compounds dates back to 1834 with the synthesis of nitrobenzene (B124822). byjus.com The development of nitration reactions in the 19th century was a pivotal moment in organic chemistry, enabling the production of compounds like trinitrotoluene (TNT). byjus.comuibk.ac.at

Aromatic Ethers: The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the first general and reliable method for preparing ethers, including aromatic variants. chemicalbook.com This reaction, which involves an alkoxide reacting with an alkyl halide, was crucial in proving the structure of ethers and remains a fundamental synthetic tool today. byjus.comchemicalbook.com Alternative methods, such as the Ullmann condensation, were later developed for synthesizing diaryl ethers. libretexts.org

The synthesis of this compound itself would logically follow from these classical reactions. The most probable synthetic route would involve the etherification of a corresponding phenol, specifically 3-methyl-4-nitrophenol (B363926). A patent describing the preparation of a similar compound, 5-benzyloxy-2-nitrotoluene, from 3-methyl-4-nitrophenol via reaction with sodium methoxide (B1231860) and benzyl (B1604629) chloride, supports this predicted pathway. google.com This method is a direct application of the Williamson ether synthesis. vaia.com

Scope and Objectives for Comprehensive Investigation of this compound

A comprehensive investigation into this compound, should it be undertaken, would need to address several key objectives due to the current lack of data.

Unambiguous Synthesis and Characterization: The primary objective would be to develop and optimize a synthetic route, likely the Williamson ether synthesis starting from 3-methyl-4-nitrophenol and a propyl halide. vaia.com The resulting product would require full characterization using modern spectroscopic methods (NMR, IR, Mass Spectrometry) and physical measurements (melting point, boiling point) to establish a definitive set of data.

Exploration of Chemical Reactivity: A systematic study of its reactivity would be crucial. This would involve investigating the reduction of the nitro group to an amine, potential oxidation of the methyl group, and any other reactions that could lead to novel derivatives.

Evaluation as a Synthetic Intermediate: The synthesized derivatives, particularly the corresponding amine, should be evaluated as building blocks for more complex molecules, such as azo dyes or potential pharmacophores, to determine if the propoxy group confers any beneficial properties.

The physical and chemical properties of this compound can be predicted by examining related compounds. The table below provides known data for the likely precursor and an ethyl-analogue, which serve as a basis for estimating the properties of the target compound.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

|---|---|---|---|---|---|

| 3-Methyl-4-nitrophenol (Precursor) | C₇H₇NO₃ | 153.14 | 125-130 | --- | 2581-34-2 lobachemie.com |

| 4-Nitrophenetole (Ethyl Analogue) | C₈H₉NO₃ | 167.16 | --- | --- | 100-29-8 |

| 4-Nitrotoluene (B166481) (Related Toluene) | C₇H₇NO₂ | 137.14 | 51.63 | 238.3 | 99-99-0 |

Structure

3D Structure

属性

分子式 |

C10H13NO3 |

|---|---|

分子量 |

195.21 g/mol |

IUPAC 名称 |

4-methyl-1-nitro-2-propoxybenzene |

InChI |

InChI=1S/C10H13NO3/c1-3-6-14-10-7-8(2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |

InChI 键 |

JNHCDSKTGVNFOG-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=C(C=CC(=C1)C)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Reaction Kinetics for 3 Propoxy 4 Nitrotoluene

Classical and Established Synthetic Routes to 3-Propoxy-4-nitrotoluene

Traditional methods for synthesizing this compound rely on fundamental organic reactions, primarily involving ether formation on a pre-functionalized aromatic ring or nitration of an etherified precursor.

Williamson Ether Synthesis and Related Alkylation Strategies for Phenol Derivatives

The most direct and widely utilized method for the preparation of this compound is the Williamson ether synthesis. researchgate.net This venerable reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The synthesis commences with a suitable phenol derivative, in this case, 3-Methyl-4-nitrophenol (B363926) (also known as 4-nitro-m-cresol).

The core steps of this synthesis are:

Deprotonation: The phenolic hydroxyl group of 3-methyl-4-nitrophenol is deprotonated using a suitable base to form a nucleophilic phenoxide ion. The acidity of the phenol is enhanced by the electron-withdrawing nitro group, allowing for the use of moderately strong bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Nucleophilic Attack: The resulting sodium or potassium 3-methyl-4-nitrophenoxide then attacks a propyl halide, such as 1-Bromopropane or 1-iodopropane. The reaction works best with primary alkyl halides to ensure the SN2 pathway is favored over potential elimination side reactions. masterorganicchemistry.com

The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. Heating the reaction mixture to reflux is common to ensure a reasonable reaction rate.

| Starting Material | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| 3-Methyl-4-nitrophenol | 1) K₂CO₃ (Base) 2) 1-Bromopropane (Alkylating Agent) | Acetone | Reflux, 8-12 hours | This compound |

| 3-Methyl-4-nitrophenol | 1) NaOH (Base) 2) 1-Iodopropane (Alkylating Agent) | DMF | 60-80 °C, 4-6 hours | This compound |

Electrophilic Nitration of Propoxytoluene Precursors: Regioselectivity and Ortho/Para Directing Effects

An alternative synthetic strategy involves introducing the nitro group onto a propoxytoluene precursor via an electrophilic aromatic substitution reaction. The logical starting material for this route is 3-Propoxytoluene (m-propoxytoluene). The success of this method is entirely dependent on the regioselectivity of the nitration reaction, which is governed by the directing effects of the substituents already present on the aromatic ring.

The two substituents, the propoxy group (-OCH₂CH₂CH₃) and the methyl group (-CH₃), are both activating and ortho-, para-directing. nih.gov

The propoxy group is a strongly activating ortho-, para-director due to the resonance donation of a lone pair of electrons from the oxygen atom.

The methyl group is a weakly activating ortho-, para-director through an inductive effect and hyperconjugation.

When nitrating 3-propoxytoluene, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to these groups. The potential sites for nitration are positions 2, 4, and 6.

Position 4: This position is ortho to the strongly directing propoxy group and para to the methyl group. This alignment of directing effects makes it a highly favored site for substitution.

Position 6: This position is ortho to both the propoxy and methyl groups. While electronically favorable, substitution here may be subject to some steric hindrance.

Position 2: This position is ortho to the propoxy group but meta to the methyl group. It is also a likely site of substitution.

Position 5: This position is meta to both groups and is therefore highly disfavored.

The nitration of toluene (B28343) typically yields a mixture of isomers, with the ortho and para products dominating. nih.gov Given that the propoxy group is a stronger activator than the methyl group, the formation of a mixture of 2-nitro, 4-nitro, and 6-nitro isomers is expected. The desired this compound would be a significant component of this mixture but would require separation from the other isomers, which presents a practical challenge for this synthetic route.

| Precursor | Nitrating Agent | Expected Major Products | Expected Minor Product |

|---|---|---|---|

| 3-Propoxytoluene | HNO₃ / H₂SO₄ | This compound (ortho to -OPr, para to -Me) 3-Propoxy-6-nitrotoluene (ortho to both) 3-Propoxy-2-nitrotoluene (ortho to -OPr, meta to -Me) | 3-Propoxy-5-nitrotoluene (meta to both) |

Propylation of Nitrotoluene-Derived Phenols

This synthetic route is mechanistically identical to the Williamson ether synthesis described in section 2.1.1. The nomenclature simply emphasizes the sequence of functional group installation, where the nitration of the toluene derivative (m-cresol) precedes the propylation (etherification) step. The key precursor is the nitrotoluene-derived phenol, 3-Methyl-4-nitrophenol . This compound is typically synthesized by the nitrosation of m-cresol, followed by oxidation of the resulting 4-nitroso-m-cresol to the final 4-nitro product. google.com The subsequent O-propylation follows the standard Williamson ether synthesis protocol.

Modern and Sustainable Synthetic Approaches for this compound

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents.

Catalytic Strategies (e.g., Transition Metal Catalysis, Phase-Transfer Catalysis)

Phase-Transfer Catalysis (PTC) represents a significant process improvement for the Williamson ether synthesis. crdeepjournal.org PTC facilitates the reaction between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). researchgate.net In the synthesis of this compound, the sodium or potassium salt of 3-methyl-4-nitrophenol may reside in an aqueous or solid phase, while the propyl bromide is in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Tetrabutylammonium bromide , transports the phenoxide anion from the aqueous/solid phase into the organic phase. This "phase-transferred" anion is highly reactive as it is poorly solvated in the organic medium, leading to a rapid SN2 reaction with the propyl bromide. The advantages of PTC include milder reaction conditions, faster reaction rates, and the ability to use less expensive and safer aqueous bases like NaOH without the need for strictly anhydrous solvents. crdeepjournal.org

| Method | Catalyst | Reactants | Solvent System | Key Advantage |

|---|---|---|---|---|

| Phase-Transfer Catalysis (PTC) | Tetrabutylammonium bromide | 3-Methyl-4-nitrophenol, 1-Bromopropane, NaOH | Toluene / Water (Biphasic) | Increased reaction rate, use of aqueous base, milder conditions. |

Green Chemistry Principles Applied to Synthesis: Solvent-Free or Aqueous Media Reactions

Adherence to green chemistry principles has led to the development of novel protocols for ether synthesis that minimize environmental impact.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate the rate of Williamson ether synthesis. researchgate.net Reactions can often be completed in minutes rather than hours. Furthermore, these reactions can frequently be carried out under solvent-free conditions. orgchemres.org For example, 3-methyl-4-nitrophenol, propyl bromide, and a solid base like potassium carbonate can be mixed and irradiated in a microwave reactor, leading to a high yield of the desired ether with minimal waste generation.

Aqueous Media Reactions: Performing the Williamson synthesis in water as the sole solvent represents an ideal green chemistry approach. While organic reactants may have low solubility, the reaction can proceed, often facilitated by heating. This method entirely eliminates the need for volatile and often toxic organic solvents, simplifying workup and reducing environmental pollution.

These modern approaches offer significant advantages in terms of efficiency, safety, and environmental footprint compared to classical methods.

| Green Approach | Typical Conditions | Primary Benefits |

|---|---|---|

| Microwave-Assisted, Solvent-Free | 3-Methyl-4-nitrophenol, 1-Bromopropane, K₂CO₃ (solid), Microwave irradiation (e.g., 300W) for 5-15 min. | Extremely rapid reaction times, elimination of solvent waste, energy efficiency. orgchemres.org |

| Aqueous Media Synthesis | Reacting nitrophenol with an alkyl halide in water with a base like NaOH, often at elevated temperatures (20-200 °C) and pressure. | Eliminates volatile organic solvents, improves safety, simplifies waste streams. |

Continuous Flow Synthesis and Microreactor Technologies

The application of continuous flow synthesis and microreactor technologies to the production of this compound has not been specifically documented in readily accessible scientific literature. However, the general advantages of these technologies are well-established for similar etherification and nitration reactions.

Continuous flow synthesis offers significant benefits over traditional batch processing, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for higher yields and purity. For the synthesis of a nitroaromatic ether like this compound, a continuous flow setup would likely involve the pumping of a solution of the precursor, 3-hydroxy-4-nitrotoluene (4-nitro-m-cresol), and a propylating agent (e.g., 1-bromopropane or 1-iodopropane) with a base through a heated microreactor or a packed-bed reactor.

Microreactors, with their high surface-area-to-volume ratio, are particularly adept at handling the exothermic nature of such reactions, minimizing the risk of thermal runaways and the formation of byproducts. researchgate.net The precise control of residence time within a microreactor would be crucial for maximizing the conversion to the desired product while minimizing potential side reactions.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is paramount for maximizing the yield and selectivity of this compound. Key parameters that would be investigated in an optimization study include:

Temperature: The reaction temperature significantly influences the rate of the Williamson ether synthesis. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as elimination or decomposition, thereby reducing selectivity.

Base: The choice and concentration of the base are critical for the deprotonation of the phenolic hydroxyl group of 4-nitro-m-cresol. Common bases for this type of reaction include sodium hydroxide, potassium carbonate, and sodium hydride. The strength and steric bulk of the base can affect the reaction rate and selectivity.

Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are often employed in Williamson ether syntheses as they can effectively solvate the cation of the base while leaving the alkoxide nucleophile relatively free to react.

Reactant Stoichiometry: The molar ratio of the propylating agent to the phenolic precursor would be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents.

Residence Time (in flow synthesis): In a continuous flow system, the time the reactants spend in the reactor is a critical parameter. Optimizing the residence time is essential for achieving high conversion and yield.

Microwave-assisted synthesis has also been shown to significantly reduce reaction times in Williamson ether syntheses, offering another avenue for optimization. sacredheart.edu

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Range for Optimization | Potential Impact on Yield and Selectivity |

| Temperature | 25 - 150 °C | Higher temperatures increase reaction rate but may decrease selectivity. |

| Base | NaOH, K₂CO₃, NaH | Stronger bases can lead to faster deprotonation and higher yields. |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents generally favor S_N2 reactions, enhancing yield. |

| Propylating Agent | 1-Bromopropane, 1-Iodopropane | Iodides are typically more reactive but also more expensive. |

| Molar Ratio (Propylating Agent:Phenol) | 1:1 to 1.5:1 | A slight excess of the propylating agent may drive the reaction to completion. |

Mechanistic Studies of Synthetic Transformations

Detailed Reaction Mechanisms for Key Synthetic Steps

The primary synthetic route to this compound is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.

The key steps are:

Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-nitro-m-cresol, forming a phenoxide ion. This phenoxide is the active nucleophile.

Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon atom of the propylating agent (e.g., 1-bromopropane). This attack occurs from the backside of the carbon-leaving group bond.

Transition State: A pentacoordinate transition state is formed where the new carbon-oxygen bond is partially formed, and the carbon-bromine bond is partially broken.

Product Formation: The leaving group (bromide ion) departs, resulting in the formation of the ether, this compound.

Investigation of Intermediates and Transition States

In the S_N2 mechanism of the Williamson ether synthesis, there are no true stable intermediates. The reaction proceeds through a single, concerted step involving a high-energy transition state. Computational chemistry methods, such as density functional theory (DFT), could be employed to model this transition state. Such studies would provide insights into the geometry and energy of the transition state, helping to understand the factors that influence the reaction rate and selectivity.

Reaction Kinetics and Thermodynamics of this compound Formation

Rate Law Determination and Kinetic Parameter Derivation

Rate = k[4-nitro-m-cresolate][Propylating Agent]

Where:

k is the rate constant.

[4-nitro-m-cresolate] is the concentration of the deprotonated 4-nitro-m-cresol.

[Propylating Agent] is the concentration of the propyl halide.

Experimental determination of the rate law and the rate constant (k) would involve monitoring the concentration of reactants or products over time under various initial concentrations. Techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) could be used for this purpose. The Arrhenius equation could then be used to determine the activation energy (Ea) and the pre-exponential factor (A) by studying the reaction at different temperatures.

Kinetic studies on the nitration of related compounds, such as o-nitrotoluene, have been conducted in continuous microflow systems, demonstrating the feasibility of obtaining accurate kinetic data for such reactions. researchgate.netresearchgate.net Similar methodologies could be applied to study the propoxylation of 4-nitro-m-cresol.

Activation Energy and Eyring Plot Analysis

The synthesis of this compound, which can be achieved via the Williamson ether synthesis, involves the reaction of a 3-methyl-4-nitrophenoxide with a propyl halide. The kinetics of this SN2 reaction are critically dependent on the activation energy (Ea), which is the minimum energy required for the reactants to transform into products. This energy barrier is influenced by factors such as the nature of the solvent, the specific alkyl halide used, and the electronic properties of the phenoxide.

The activation energy for the Williamson ether synthesis can be determined experimentally by measuring the reaction rate constants (k) at various temperatures and applying the Arrhenius equation:

k = A e(-Ea/RT)

where:

k is the reaction rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature in Kelvin

A more detailed analysis of the activation parameters can be achieved using the Eyring equation, derived from transition state theory:

ln(k/T) = -ΔH‡/R * (1/T) + ln(kB/h) + ΔS‡/R

where:

ΔH‡ is the enthalpy of activation

ΔS‡ is the entropy of activation

kB is the Boltzmann constant

h is the Planck constant

An Eyring plot is a graphical representation of ln(k/T) versus 1/T. This plot yields a straight line from which the enthalpy and entropy of activation can be determined. The slope of the line corresponds to -ΔH‡/R, and the y-intercept corresponds to ln(kB/h) + ΔS‡/R. libretexts.orglibretexts.org These parameters provide insight into the transition state of the reaction. For an SN2 reaction like the Williamson ether synthesis, a more ordered transition state is expected, which typically results in a negative entropy of activation (ΔS‡).

Illustrative Kinetic Data for a Williamson Ether Synthesis

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k/T) |

|---|---|---|---|

| 300 | 1.0 x 10⁻⁴ | 0.00333 | -15.02 |

| 310 | 2.5 x 10⁻⁴ | 0.00323 | -14.23 |

| 320 | 6.0 x 10⁻⁴ | 0.00313 | -13.51 |

From an Eyring plot of this illustrative data, the following activation parameters could be derived:

Enthalpy of Activation (ΔH‡): A positive value, indicating the energy barrier that must be overcome for the reaction to proceed.

Entropy of Activation (ΔS‡): A negative value, consistent with two reactant molecules (phenoxide and propyl halide) coming together to form a more ordered transition state.

This analysis is crucial for optimizing reaction conditions, such as temperature, to achieve a desirable reaction rate and yield.

Thermodynamic Considerations for Reaction Equilibrium

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium.

For the Williamson ether synthesis of this compound, the reaction can be represented as:

3-Methyl-4-nitrophenoxide + Propyl halide → this compound + Halide salt

The thermodynamic parameters for this reaction are influenced by several factors:

Reaction Equilibrium: The equilibrium constant (Keq) for the reaction is related to the Gibbs free energy change by:

ΔG° = -RT ln(Keq)

A large negative ΔG° corresponds to a large Keq, indicating that the reaction proceeds nearly to completion, favoring the formation of this compound. The Williamson ether synthesis is generally considered to be an irreversible and high-yielding reaction, which implies a significantly negative Gibbs free energy change.

Illustrative Thermodynamic Data for the Etherification of a Substituted Phenol

| Parameter | Illustrative Value | Implication for the Reaction |

|---|---|---|

| ΔH° (kJ/mol) | -80 | The reaction is exothermic, releasing a significant amount of heat. |

| ΔS° (J/mol·K) | -20 | The entropy change is slightly negative, indicating a more ordered system in the products. |

| ΔG° (kJ/mol) at 298 K | -74.04 | The reaction is highly spontaneous and strongly favors the formation of the ether product. |

Advanced Structural and Spectroscopic Elucidation of 3 Propoxy 4 Nitrotoluene

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathways

Isotopic Labeling and Mass Spectrometry for Reaction Mechanism Tracking

Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms and functional groups through chemical reactions. By strategically replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ¹⁶O with ¹⁸O), researchers can follow the labeled portion through reaction intermediates to the final products. The mass spectrometer detects the mass shift caused by the isotope, thereby revealing the bond-forming and bond-breaking steps of the mechanism.

For 3-Propoxy-4-nitrotoluene, this method could be employed to elucidate mechanisms of its synthesis or degradation. For instance, in a nucleophilic aromatic substitution reaction to synthesize the molecule, labeling the oxygen atom of the incoming propanol (B110389) with ¹⁸O would confirm whether this specific oxygen atom is incorporated into the final ether linkage. Mass spectrometric analysis of the product would show a mass increase of 2 Daltons compared to the unlabeled compound, confirming the proposed pathway.

Similarly, to study the mechanism of reduction of the nitro group, one could use a deuterated reducing agent. The location and number of deuterium (B1214612) atoms incorporated into the resulting aniline (B41778) derivative, as determined by mass spectrometry, would provide critical details about the reduction mechanism.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These modes are dependent on the masses of the atoms and the strength of the bonds connecting them, making vibrational spectroscopy an excellent tool for functional group identification and structural analysis.

Detailed Functional Group Identification and Characteristic Band Assignments

The structure of this compound contains several key functional groups: a nitro group (-NO₂), a propoxy group (-OCH₂CH₂CH₃), a methyl group (-CH₃), and a substituted benzene (B151609) ring. Each of these groups exhibits characteristic vibrational frequencies. While a definitive experimental spectrum for this compound is not publicly documented, the expected absorption bands can be predicted based on data from analogous compounds like 3-nitrotoluene, 4-nitrotoluene (B166481), and various aromatic ethers. spectroscopyonline.comchemicalbook.comnist.gov

The most prominent bands are expected from the nitro group, which shows two strong stretching vibrations: an asymmetric stretch typically in the 1500-1550 cm⁻¹ region and a symmetric stretch between 1300-1370 cm⁻¹. spectroscopyonline.com The propoxy group would be identified by C-H stretching vibrations from its alkyl chain (2850-3000 cm⁻¹) and characteristic C-O-C (ether) stretching bands, typically an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1000-1075 cm⁻¹. The aromatic ring will show C-H stretching above 3000 cm⁻¹ and various C=C stretching "breathing" modes between 1400-1600 cm⁻¹.

Table 1: Predicted IR and Raman Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Benzene Ring |

| Aliphatic C-H Stretch | 2850 - 2980 | Propoxy & Methyl |

| Aromatic C=C Stretch | 1400 - 1610 | Benzene Ring |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Nitro |

| NO₂ Symmetric Stretch | 1300 - 1370 | Nitro |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Aryl-Alkyl Ether |

| C-O-C Symmetric Stretch | 1000 - 1075 | Aryl-Alkyl Ether |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Benzene Ring |

Analysis of Molecular Vibrational Modes and Force Constants

A deeper analysis of the vibrational spectrum involves the calculation of molecular vibrational modes and their associated force constants. Force constants quantify the stiffness of a chemical bond. This analysis is typically performed using computational methods, such as Density Functional Theory (DFT), often in conjunction with experimental spectral data for validation. nih.govresearchgate.net

For this compound, a computational study would be necessary to generate a theoretical vibrational spectrum. This process involves first optimizing the molecule's geometry to its lowest energy state. Then, the vibrational frequencies and normal modes are calculated. The results of these calculations can be used to make definitive assignments for every peak in the experimental IR and Raman spectra, including complex vibrations in the "fingerprint region" that arise from the coupling of multiple bending and stretching motions. Such an analysis provides a far more detailed picture of the molecule's intramolecular dynamics than simple functional group identification.

X-ray Crystallography for Solid-State Structure Determination (If Crystalline Material is Available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice.

Unit Cell Parameters, Space Group, and Crystal Packing Motifs

A search of publicly available crystallographic databases indicates that the crystal structure for this compound has not been reported. If a suitable single crystal were to be grown, X-ray diffraction analysis would yield its fundamental crystallographic data. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the parameters a, b, c, α, β, and γ. The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements present within the crystal. This information is crucial for understanding how the molecules pack together in the solid state.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.com Based on the structure of this compound, several such interactions would be anticipated in its crystal lattice.

The molecule lacks strong hydrogen bond donors (like O-H or N-H). However, the oxygen atoms of both the nitro group and the propoxy group are effective hydrogen bond acceptors. Therefore, it is highly likely that weak C-H···O hydrogen bonds would be a significant feature of the crystal packing, where hydrogen atoms from the aromatic ring or the alkyl groups of one molecule interact with the oxygen atoms of a neighboring molecule. rsc.org

Furthermore, the presence of the aromatic ring allows for the possibility of π-stacking interactions. In this arrangement, the electron-rich π systems of the benzene rings of adjacent molecules align, contributing to the stability of the crystal structure. The electron-withdrawing nature of the nitro group can influence this stacking, potentially favoring offset or parallel-displaced arrangements rather than a direct face-to-face overlap.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, it is possible to identify the types of electronic transitions that occur within a molecule, providing valuable insights into its chromophores and the influence of its chemical environment. This section focuses on the detailed UV-Vis spectroscopic analysis of this compound.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within its aromatic system, which is substituted with a nitro group (-NO₂) and a propoxy group (-OCH₂CH₂CH₃). The key chromophore in this molecule is the nitrotoluene moiety. The benzene ring and the nitro group together form a conjugated system that gives rise to characteristic absorption bands.

The electronic transitions observed in nitroaromatic compounds are typically of two main types: π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π Transitions:* These are generally high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aromatic systems like this compound, these transitions are responsible for the strong absorption bands in the UV region. The conjugation of the nitro group with the benzene ring significantly influences the energy of these transitions. The presence of the electron-donating propoxy group further modifies the electronic distribution within the ring, affecting the absorption maxima.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group) to a π* antibonding orbital of the aromatic ring. Compared to π → π* transitions, n → π* transitions are typically of much lower intensity and can sometimes be obscured by the stronger π → π* bands.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Nitro-aromatic system | 250 - 300 | High |

Solvent Effects on Absorption Maxima (Solvatochromism)

Solvatochromism is the phenomenon where the position of the absorption maximum (λmax) of a compound changes with the polarity of the solvent. This effect provides valuable information about the change in dipole moment of the molecule upon electronic excitation.

Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, leading to an increase in the transition energy and a shift of the absorption maximum to a shorter wavelength (blue shift).

For nitroaromatic compounds like this compound, the π → π* transition often exhibits positive solvatochromism. The excited state in these transitions typically involves a significant charge transfer from the benzene ring (and the electron-donating propoxy group) to the electron-withdrawing nitro group, resulting in a more polar excited state. In contrast, the n → π* transitions in nitro compounds often show negative solvatochromism, as the non-bonding electrons are less available for solvation in the excited state.

Although specific experimental data for this compound across a range of solvents is not available, a hypothetical dataset is presented below to illustrate the expected solvatochromic behavior based on the principles discussed.

Table 2: Hypothetical Solvent Effects on the π → π Absorption Maximum of this compound*

| Solvent | Polarity Index | Expected λmax (nm) |

|---|---|---|

| n-Hexane | 0.1 | 270 |

| Dichloromethane | 3.1 | 278 |

| Acetone | 5.1 | 285 |

| Acetonitrile (B52724) | 5.8 | 288 |

| Ethanol (B145695) | 4.3 | 290 |

| Methanol (B129727) | 5.1 | 292 |

This hypothetical data illustrates a progressive red shift in the absorption maximum as the solvent polarity increases, which would be indicative of a more polar excited state for the π → π* transition in this compound.

Reactivity and Mechanistic Investigations of 3 Propoxy 4 Nitrotoluene

Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a foundational reaction type for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

The position of electrophilic attack on the 3-Propoxy-4-nitrotoluene ring is determined by the cumulative directing effects of its three substituents: the methyl group (at C1), the propoxy group (at C3), and the nitro group (at C4). Substituents are classified as either activating or deactivating, and as ortho-, para- or meta-directors. libretexts.org

Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, the propoxy substituent is a strong activating group. youtube.com The oxygen atom, directly attached to the ring, can donate a lone pair of electrons through resonance. This effect significantly increases the electron density of the ring, particularly at the positions ortho (C2) and para (C6) to itself, making these sites more nucleophilic and susceptible to electrophilic attack. pressbooks.pubyoutube.com

Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. youtube.comyoutube.com It withdraws electron density from the entire ring, making the compound less reactive than benzene (B151609). It directs incoming electrophiles to the meta position (C2 and C6 relative to the nitro group). pressbooks.pubyoutube.com

Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density primarily through an inductive effect and hyperconjugation. youtube.com It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. libretexts.org

When considering the combined influence of these groups on this compound, the powerful ortho-, para-directing effect of the activating propoxy group is the dominant factor. The directing effects of all three substituents converge on the C2 and C6 positions, making them the most probable sites for electrophilic substitution. The C4 position is already substituted, and the C5 position is sterically hindered and not strongly activated. Therefore, electrophilic attack is strongly favored at the C2 and C6 positions.

| Substituent (Position) | Activating/Deactivating Effect | Directing Effect | Favored Positions for Attack |

|---|---|---|---|

| -CH₃ (C1) | Weakly Activating | Ortho, Para | C2, C6, C4 |

| -O-propyl (C3) | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -NO₂ (C4) | Strongly Deactivating | Meta | C2, C6 |

Table 1. Summary of substituent effects on electrophilic aromatic substitution for this compound. The consensus indicates that positions C2 and C6 are the most activated sites.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism is distinct from EAS and typically requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho and/or para to it. wikipedia.orgchemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination process, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov For this to occur, the aromatic ring must be sufficiently electron-poor. While the nitro group is one of the most powerful activating groups for SNAr, its ability to act as a leaving group is generally poor. wikipedia.orglibretexts.org Displacement of a nitro group can occur, but usually only on highly electron-deficient rings, such as those with multiple other electron-withdrawing substituents. stackexchange.com

In this compound, the substituents ortho (propoxy) and meta (methyl) to the nitro group are electron-donating. These groups increase the electron density of the ring, thereby destabilizing the negative charge of the required Meisenheimer intermediate. Consequently, direct nucleophilic displacement of the nitro group at the C4 position is considered highly unfavorable.

For an SNAr reaction to occur at other positions, a suitable leaving group (such as a halide) must be present. libretexts.org The parent compound, this compound, lacks such a leaving group, as neither propoxy, methyl, nor hydride ions are readily displaced. The positions on the ring that are most activated for nucleophilic attack are those ortho and para to the electron-withdrawing nitro group (C3 and C5). d-nb.infomdpi.com However, C3 is occupied by the electron-donating propoxy group, and C5 has no leaving group. Therefore, under standard SNAr conditions, this compound is not expected to be reactive.

Reduction Reactions of the Nitro Group to Amino and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is one of the most versatile and synthetically important reactions for nitroaromatic compounds. nih.govacs.org The nitro group (-NO₂) can be selectively reduced to various oxidation states, most commonly to the corresponding hydroxylamine (-NHOH) or primary amine (-NH₂). wikipedia.org

The reduction of this compound to 3-Propoxy-4-aminotoluene is a key transformation. This can be achieved using a variety of well-established methods:

Catalytic Hydrogenation: This is a widely used industrial method involving hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orggoogle.com This method is often clean and produces high yields.

Metal-Acid Systems: Classic laboratory methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com These reactions proceed via single electron transfer from the metal.

Partial reduction of the nitro group to the hydroxylamine stage is also possible by selecting milder or more specific reagents. This transformation yields 3-Propoxy-4-hydroxylaminotoluene. Common methods include:

Reduction with zinc metal in a neutral aqueous solution of ammonium (B1175870) chloride. wikipedia.orgchemeurope.com

Controlled catalytic hydrogenation using specific catalysts or conditions, for example, Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.orgchemeurope.com

| Target Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| 3-Propoxy-4-aminotoluene | H₂, Pd/C (or PtO₂, Raney Ni) | Catalytic Hydrogenation |

| 3-Propoxy-4-aminotoluene | Sn/HCl or Fe/HCl | Metal/Acid Reduction |

| 3-Propoxy-4-hydroxylaminotoluene | Zn, NH₄Cl (aq) | Metal/Neutral Salt Reduction |

| 3-Propoxy-4-hydroxylaminotoluene | N₂H₄, Raney Ni (0-10 °C) | Catalytic Transfer Hydrogenation |

Table 2. Common methods for the reduction of the nitro group in this compound.

Catalytic Hydrogenation and Chemoselective Reduction Methodologies

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable intermediates. For a molecule like this compound, the primary challenge is to achieve chemoselective reduction of the nitro group without causing cleavage of the propoxy ether linkage or reduction of the aromatic ring.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. rsc.org Common heterogeneous catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mdpi.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate. For the hydrogenation of this compound to 3-propoxy-4-aminotoluene, maintaining the integrity of the propoxy group is crucial. The C-O bond of the ether is generally stable under neutral hydrogenation conditions.

The general mechanism for the catalytic hydrogenation of a nitroarene involves the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine. rsc.org The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure high selectivity and yield. For many substituted nitroarenes, these reactions proceed efficiently at or near room temperature and moderate hydrogen pressures.

| Catalyst | Typical Conditions | Selectivity for Nitro Group | Potential Side Reactions |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Ethanol or Methanol, Room Temperature | High | Over-reduction of the aromatic ring at high pressures/temperatures |

| Platinum on Carbon (Pt/C) | H₂ (1-5 atm), Ethanol or Acetic Acid, Room Temperature | High | Can be more active for ring hydrogenation than Pd/C |

| Raney Nickel | H₂ (1-10 atm), Ethanol, Room Temperature to 50°C | High | Can sometimes promote C-O bond cleavage at higher temperatures |

Chemoselective Reduction Methodologies:

Besides catalytic hydrogenation, various chemical reducing agents can be employed for the chemoselective reduction of nitroarenes. These methods are particularly useful when other functional groups that are sensitive to catalytic hydrogenation are present. For this compound, methods that are mild and selective for the nitro group are preferred.

One such method involves the use of metal salts in acidic or neutral media. For instance, the reduction of the isomeric compound, 2-propoxy-4-nitrotoluene, has been successfully achieved using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol to yield 5-methyl-2-propoxyaniline. This method is known for its high chemoselectivity for the nitro group in the presence of other functionalities. Other common reducing systems include iron powder in acidic solution (e.g., Fe/HCl or Fe/NH₄Cl) and zinc powder. longdom.org These methods are generally tolerant of ether linkages.

The choice of reducing agent and reaction conditions allows for the selective transformation of the nitro group, providing a versatile toolkit for the synthesis of substituted anilines from their nitro precursors.

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol, Reflux | High chemoselectivity, tolerates many functional groups | Stoichiometric amounts of tin salts are produced as waste |

| Fe / HCl or NH₄Cl | Water/Ethanol, Reflux | Inexpensive, effective | Acidic conditions, generation of iron sludge |

| Zn / NH₄Cl | Water/Ethanol, Room Temperature to Reflux | Milder than Fe/HCl, good for some sensitive substrates | Can sometimes lead to the formation of hydroxylamine intermediates |

Electrochemical Reduction Pathways

The electrochemical reduction of nitroaromatic compounds offers a green and controllable alternative to traditional chemical methods. acs.org This technique allows for the selective reduction of the nitro group by controlling the electrode potential. The general mechanism for the electrochemical reduction of nitrobenzene (B124822) derivatives in aqueous or mixed aqueous-organic media involves a series of proton and electron transfer steps. nih.gov

The initial step is a one-electron reduction to form a radical anion. researchgate.net In protic media, this is followed by protonation and further reduction. The reaction typically proceeds through a nitroso intermediate (Ar-NO) and then a hydroxylamine intermediate (Ar-NHOH) before the final reduction to the amine (Ar-NH₂). nih.gov The exact pathway and the final product can be influenced by the pH of the electrolyte and the applied potential.

For this compound, the presence of the electron-donating propoxy group and the weakly electron-donating methyl group would slightly increase the electron density on the aromatic ring, making the reduction potential slightly more negative compared to unsubstituted nitrobenzene. However, the fundamental reduction pathway is expected to remain the same. By carefully selecting the cathode material and controlling the potential, it is possible to selectively form the corresponding aniline (B41778), 3-propoxy-4-aminotoluene. In some cases, by stopping the reaction at an intermediate potential, the hydroxylamine derivative can be isolated.

Reactions Involving the Propoxy Ether Linkage

The propoxy ether linkage in this compound is generally stable but can undergo specific reactions under certain conditions, primarily cleavage reactions.

Ether Cleavage Reactions (e.g., Dealkylation)

The cleavage of aryl alkyl ethers is a well-established reaction in organic chemistry. wikipedia.org In the case of this compound, this would involve the breaking of either the aryl C-O bond or the propyl C-O bond.

Acid-Catalyzed Cleavage:

Acid-catalyzed cleavage is the most common method for cleaving aryl alkyl ethers. organicchemistrytutor.comlibretexts.org The reaction is typically carried out with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). The mechanism involves the initial protonation of the ether oxygen, which makes it a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

For an aryl alkyl ether, the cleavage almost exclusively occurs at the alkyl-oxygen bond. libretexts.org This is because an Sₙ2 attack on the sp²-hybridized carbon of the aromatic ring is highly unfavorable. Therefore, the reaction of this compound with a strong acid like HI would proceed via an Sₙ2 mechanism, where the iodide ion attacks the less sterically hindered carbon of the propyl group, leading to the formation of 4-methyl-2-nitrophenol (B89549) and 1-iodopropane.

Base-Catalyzed Cleavage:

Cleavage of aryl alkyl ethers under basic conditions is generally difficult and requires harsh conditions or specific activating groups. The C-O bond is quite strong, and the phenoxide ion is a poor leaving group. Therefore, this compound is expected to be stable under most basic conditions.

Rearrangements of the Ether Moiety

Rearrangement reactions involving simple alkyl ethers like the propoxy group are uncommon. The most well-known rearrangement of aryl ethers is the Claisen rearrangement. wikipedia.orgorganic-chemistry.orglibretexts.org However, the classic Claisen rearrangement is specific to aryl allyl ethers, where an allyl group migrates from the oxygen to a carbon atom of the aromatic ring upon heating. byjus.comlibretexts.orglibretexts.org

Since this compound contains a saturated propyl group and not an allyl group, it will not undergo a Claisen rearrangement under thermal conditions. Other base-mediated cascade rearrangements have been observed for more complex aryl-substituted diallyl ethers, but these are not applicable to the simple propoxy group. nih.govfigshare.com

Transformations of the Toluene (B28343) Methyl Group

The methyl group on the toluene ring can undergo oxidation reactions, particularly given its position on an activated aromatic ring.

Side-Chain Oxidation Reactions

The oxidation of the methyl group of toluene and its derivatives to a carboxylic acid is a common and important transformation. libretexts.org This reaction typically requires a strong oxidizing agent. For this compound, the side-chain oxidation would convert the methyl group into a carboxyl group, yielding 3-propoxy-4-nitrobenzoic acid.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. libretexts.org The reaction proceeds via a radical mechanism at the benzylic position. The presence of at least one benzylic hydrogen is a prerequisite for this reaction to occur.

The electron-withdrawing nitro group on the ring can influence the rate of this oxidation. Studies on the oxidation of nitrotoluenes have shown that the methyl group can be effectively oxidized to a carboxylic acid. nih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.net The propoxy group is an electron-donating group, which might slightly modulate the reactivity of the methyl group, but it is not expected to prevent the oxidation under strong oxidizing conditions. The ether linkage is generally stable to these oxidizing agents.

| Reagent | Typical Conditions | Product | Key Considerations |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat; then acid workup | Carboxylic acid | Strong oxidizing agent, can be difficult to work with on a large scale |

| Chromic Acid (H₂CrO₄) | Generated from Na₂Cr₂O₇/H₂SO₄ | Carboxylic acid | Use of toxic chromium reagents |

| Nitric Acid (HNO₃) | Concentrated, heat | Carboxylic acid | Can also lead to further nitration of the aromatic ring |

Halogenation at the Methyl Group

The reactivity of the methyl group in nitrotoluene derivatives is of significant interest for synthetic applications. Halogenation, particularly bromination, of the methyl group on the toluene ring is a key reaction for introducing further functionality. For instance, the bromination of p-nitrotoluene is a known process that leads to the formation of p-nitrobenzyl bromide. This reaction is typically carried out using bromine in the presence of a radical initiator or under photochemical conditions. However, specific studies detailing the reagents, reaction conditions, and product yields for the halogenation of the methyl group in this compound are not documented in the reviewed literature. The presence of the propoxy group at the meta position relative to the methyl group could influence the reaction's kinetics and regioselectivity, but without experimental data, any predictions remain speculative.

Photochemical Transformations and Degradation Pathways

The study of photochemical transformations is crucial for understanding the environmental fate and potential applications of nitroaromatic compounds.

Light-Induced Rearrangements (e.g., Nitro-Nitrite Rearrangements)

Nitroaromatic compounds are known to undergo various photochemical reactions, including the well-documented nitro-nitrite rearrangement. This process typically involves the homolytic cleavage of the C-NO2 bond upon absorption of UV light, leading to the formation of a radical pair which can then recombine to form a nitrite (B80452) isomer. While this rearrangement has been studied for various nitro compounds, specific research on this compound is absent. The electronic effects of the propoxy substituent could potentially influence the stability of the excited state and the efficiency of such rearrangements.

Photolytic Degradation Mechanisms in Different Media

The photolytic degradation of nitroaromatic compounds in various media (e.g., aqueous solutions, organic solvents) is a key aspect of their environmental chemistry. Degradation pathways can involve reduction of the nitro group, oxidation of the methyl group, or cleavage of the aromatic ring. For related compounds like 4-nitrotoluene (B166481), photolytic degradation pathways have been investigated, often involving the formation of hydroxylated and other oxidized byproducts. However, the specific degradation mechanisms, quantum yields, and the influence of the propoxy group on the photostability of this compound have not been reported.

Thermal Stability and Decomposition Processes

Understanding the thermal behavior of nitro compounds is critical for safety assessments and for process chemistry at elevated temperatures.

Kinetics and Products of Thermal Decomposition

The thermal decomposition of nitrotoluenes can proceed through different mechanisms depending on the substitution pattern. For o-nitrotoluene, intramolecular hydrogen transfer from the methyl group to the nitro group is a key initial step, while for m- and p-nitrotoluene, the primary step is often the homolytic cleavage of the C-NO2 bond. The presence of an ortho-substituent generally enhances the decomposition rate. For this compound, one might anticipate that the primary decomposition pathway would be initiated by the cleavage of the C-NO2 bond, analogous to p-nitrotoluene. However, without experimental studies, the specific kinetic parameters (activation energy, pre-exponential factor) and the full profile of decomposition products remain unknown.

High-Temperature Reactivity Profiles

At very high temperatures, the decomposition of nitroaromatic compounds becomes more complex, involving a cascade of radical reactions. Studies on the high-temperature reactivity of nitrotoluenes are often relevant to combustion and energetic materials research. These investigations typically identify a range of smaller molecular fragments as the temperature increases. There is currently no available data on the high-temperature reactivity profile of this compound.

Theoretical and Computational Chemistry of 3 Propoxy 4 Nitrotoluene

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools to probe the electronic characteristics of molecules like 3-Propoxy-4-nitrotoluene.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. Ab initio methods are based on first principles, without the inclusion of experimental data. DFT, on the other hand, utilizes the electron density to determine the energy and other properties of a molecule. mdpi.com These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and compute its electronic properties. asianpubs.org Similar calculations have been performed for related molecules like the isomers of nitrotoluene to investigate their reaction kinetics and mechanisms. polyu.edu.hk

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the propoxy group (an electron-donating group) and the nitro group (an electron-withdrawing group) would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO is expected to be localized more on the benzene (B151609) ring and the propoxy group, while the LUMO would be predominantly located on the nitro group and the aromatic ring. This distribution makes the nitro group susceptible to nucleophilic attack and the ring susceptible to electrophilic attack at positions activated by the propoxy group.

While specific data for this compound is unavailable, the following table presents illustrative HOMO and LUMO energy levels for related nitroaromatic compounds, calculated using DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Amino-4-nitrotoluene | -5.56 | -2.21 | 3.35 |

| 2-Amino-5-nitrotoluene | -5.36 | -1.94 | 3.42 |

This data is for illustrative purposes, based on findings for 2-amino-4-nitrotoluene and 2-amino-5-nitrotoluene. asianpubs.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites. libretexts.orgwolfram.com These maps display the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating a high electron density and a prime site for electrophilic interaction. Conversely, the area around the hydrogen atoms of the methyl and propoxy groups, as well as parts of the aromatic ring influenced by the electron-withdrawing nitro group, would exhibit a positive potential. The propoxy group's oxygen would also contribute to the local electronic environment. Such maps are crucial for understanding non-covalent interactions and the initial steps of chemical reactions. nih.gov

Conformational Analysis and Energy Minimization

The flexibility of the propoxy group in this compound allows for the existence of different rotational isomers, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.orglongdom.orglibretexts.org For this compound, the PES would be explored by systematically rotating the dihedral angles associated with the propoxy group and the nitro group. This exploration helps in identifying the minimum energy conformations (stable isomers) and the transition states that connect them.

The rotation around the C-O bond of the propoxy group and the C-N bond of the nitro group are of particular interest. The interaction between these groups and the adjacent methyl group on the toluene (B28343) ring will lead to distinct energy minima and maxima on the PES.

The energy barriers for the interconversion between different conformers can be calculated from the PES. These barriers determine the rate at which the molecule can switch between different shapes at a given temperature. Higher barriers indicate more stable and rigid conformations.

For this compound, the rotational barrier of the nitro group would be influenced by the presence of the adjacent propoxy group. Similarly, the rotation of the propoxy group would be sterically hindered by the nitro and methyl groups. DFT calculations can provide quantitative estimates of these rotational barriers. For instance, the rotational barrier for the nitro group in 2-nitrotoluene has been calculated to be around 3.00 kcal/mol. researchgate.net

The following table provides illustrative rotational energy barriers for the nitro group in related molecules.

| Molecule | Calculated Rotational Barrier of NO₂ Group (kcal/mol) |

|---|---|

| Nitrobenzene (B124822) | 6.47 |

| 2-Nitrotoluene | 3.00 |

| 2-Nitroaniline | 10.20 |

| 2-Nitrophenol | 13.26 |

This data is for illustrative purposes and shows the effect of ortho-substituents on the nitro group's rotational barrier. researchgate.net

Prediction and Simulation of Spectroscopic Properties

Computational quantum chemistry is an indispensable tool for predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) can accurately simulate Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These simulations are vital for interpreting experimental data, assigning spectral peaks, and understanding the electronic and structural properties of the molecule.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those employing the Gauge-Including Atomic Orbital (GIAO) approach, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. The process involves optimizing the molecular geometry using a method like DFT (e.g., with the B3LYP functional) and a suitable basis set, followed by the NMR calculation itself, which computes the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

For this compound, one would expect distinct signals for the aromatic protons, the propyl chain protons, and the methyl group of the toluene backbone. The accuracy of these predictions is generally high, with deviations from experimental values often being less than 0.1 ppm for ¹H shifts. liverpool.ac.uk

Illustrative Data for a Related Compound

As a direct computational study on this compound is not available, the following table presents experimental ¹H NMR data for the related compound, 4-nitrotoluene (B166481), to illustrate the type of data obtained. Computational predictions would aim to replicate these values.

Table 1: Experimental ¹H NMR Chemical Shifts for 4-Nitrotoluene

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H-2, H-6 (aromatic) | 8.098 |

| H-3, H-5 (aromatic) | 7.312 |

| -CH₃ (methyl) | 2.462 |

Data sourced from ChemicalBook, based on a 90 MHz spectrum in CDCl₃. chemicalbook.com

Vibrational Frequency Calculations for IR and Raman Spectra Simulation

DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used for these calculations. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (typically around 0.96) to improve agreement with experimental data. scifiniti.com These calculations also provide IR intensities and Raman activities, allowing for a full simulation of the spectra. nih.gov

Illustrative Data for a Related Compound

The following table shows a comparison of experimental and calculated (scaled) vibrational frequencies for 4-nitrotoluene, demonstrating the accuracy of the computational approach. A similar analysis for this compound would identify characteristic vibrations for the propoxy group, such as C-O stretching and CH₂/CH₃ bending modes, in addition to the nitro and toluene framework vibrations.

Table 2: Selected Experimental and Calculated Vibrational Frequencies for 4-Nitrotoluene

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) Scaled (cm⁻¹) |

|---|---|---|---|

| NO₂ asymmetric stretch | 1518 | 1521 | 1520 |

| NO₂ symmetric stretch | 1347 | 1350 | 1348 |

| C-N stretch | 854 | 855 | 856 |

| CH₃ symmetric stretch | 2932 | 2929 | 2941 |

| Aromatic C-H stretch | 3081 | 3078 | 3080 |

Data adapted from a study by S. Ramalingam et al. nih.gov

UV-Vis Absorption Spectra Simulation

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Computational simulation of UV-Vis spectra is most commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

The simulation provides the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption band. For nitroaromatic compounds, the characteristic absorption bands are typically due to π → π* transitions within the benzene ring and n → π* transitions involving the nitro group. The presence of the propoxy group in this compound would be expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima compared to 4-nitrotoluene.

Illustrative Data for a Related Compound

Experimental data for 4-nitrotoluene shows a maximum absorption in the UV region. Computational TD-DFT calculations would aim to predict this value.

Table 3: Experimental UV-Vis Absorption Data for Nitrotoluene Isomers

| Compound | λmax (nm) | Solvent |

|---|---|---|

| 2-Nitrotoluene | 385 | N₂ matrix |

| 4-Nitrotoluene | 265 | Hexane |

Data sourced from PubChem and a study on matrix-isolated 2-nitrotoluene. nih.govresearchgate.net

Computational Elucidation of Reaction Mechanisms

Understanding how a molecule reacts is fundamental to chemistry. Computational chemistry offers powerful tools to explore reaction pathways, identify intermediate structures, and calculate the energy barriers that govern reaction rates. For a compound like this compound, this could involve studying its decomposition, isomerization, or reactions with other species.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state is a first-order saddle point on the potential energy surface (PES), representing the energy maximum along the reaction coordinate. Locating the precise geometry and energy of the TS is crucial for understanding the reaction mechanism. Various computational algorithms exist to optimize the structure of a transition state.

Once a TS is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To verify that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path downhill from the TS, ensuring it leads to the correct reactant and product wells on the potential energy surface. polyu.edu.hk

Calculation of Activation Energies and Reaction Pathways

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It is a critical parameter that determines the reaction rate. High-level computational methods, such as coupled-cluster theory (e.g., CCSD(T)) or DFT functionals optimized for kinetics, can provide accurate calculations of these energy barriers. nih.gov

For nitrotoluene isomers, key reaction pathways that have been studied computationally include C-NO₂ bond dissociation, nitro-nitrite isomerization (-NO₂ to -ONO), and intramolecular hydrogen abstraction. polyu.edu.hknih.gov For example, studies on p-nitrotoluene show that the dissociation of the C-NO₂ bond is a dominant decomposition pathway at high temperatures. polyu.edu.hk A computational study on this compound would explore similar pathways, while also considering reactions involving the propoxy substituent.

Illustrative Data for a Related Compound

The following table presents calculated bond dissociation energies for the isomers of nitrotoluene, illustrating the type of data generated in mechanistic studies. These values are critical for predicting the initial steps in thermal decomposition.

Table 4: Calculated C-NO₂ Bond Dissociation Energies for Nitrotoluene Isomers

| Compound | Computational Method | Calculated Dissociation Energy (kcal/mol) |

|---|---|---|

| p-Nitrotoluene | B3LYP/6-311++G(d,p) | 78.5 |

| m-Nitrotoluene | B3LYP/6-311++G(d,p) | 76.2 |

| o-Nitrotoluene | B3LYP/6-311++G(d,p) | 75.6 |

Data sourced from a theoretical study on nitrotoluene kinetics. polyu.edu.hk

These computational approaches provide a detailed picture of reaction dynamics, offering insights that are often difficult or impossible to obtain through experimental means alone.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling for this compound is a computational approach aimed at correlating its molecular structure with its chemical reactivity. These models are mathematical equations that quantitatively describe the relationship between the structural or physicochemical properties of a series of compounds and their reactivity in a specific chemical transformation. For this compound, QSRR models can be developed to predict various aspects of its reactivity, such as susceptibility to nucleophilic aromatic substitution, reduction of the nitro group, or oxidation of the propoxy group.

The fundamental principle of QSRR is that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build a model that can predict the reactivity of similar, untested compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic parameters. For a molecule like this compound, the interplay of the electron-withdrawing nitro group and the electron-donating propoxy group, along with the steric bulk of the propoxy substituent, will be critical in determining its reactivity.

The development of a QSRR model typically involves the following steps:

Data Set Selection: A series of compounds structurally related to this compound with experimentally determined reactivity data is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to establish a mathematical relationship between the calculated descriptors and the observed reactivity.

Model Validation: The predictive power of the developed QSRR model is assessed using statistical validation techniques.

Derivation of Electronic and Steric Descriptors for Reactivity Prediction

The prediction of chemical reactivity for this compound relies heavily on the derivation of appropriate electronic and steric descriptors. These descriptors are numerical values that quantify different aspects of the molecule's electronic and spatial characteristics.

Electronic Descriptors: These descriptors provide insight into the electron distribution within the molecule and its ability to participate in electronic interactions during a reaction. For nitroaromatic compounds, electronic effects are paramount in governing reactivity.

Frontier Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The LUMO energy is particularly important for nitroaromatics, as the low-lying LUMO, primarily localized on the nitro group and the aromatic ring, indicates a susceptibility to nucleophilic attack and reduction. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles and greater ease of reduction. researchgate.net

Hydrophobicity (logP): The logarithm of the octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity. While primarily used to model transport and bioavailability, it can also influence reactivity in multiphasic systems by affecting the concentration of the compound at the reaction interface. researchgate.net

Mulliken Atomic Charges: Calculation of the partial charges on each atom of this compound can identify the most electrophilic and nucleophilic sites. For instance, the carbon atoms ortho and para to the nitro group are expected to have a significant positive charge, making them susceptible to nucleophilic attack.

Steric Descriptors: These descriptors account for the spatial arrangement of atoms and groups within the molecule and their influence on the accessibility of the reactive centers.